Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with an ethyl ester group and a 3-chlorophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-chloroaniline with formaldehyde to form the intermediate 3-chlorophenylaminomethyl. This intermediate is then reacted with ethyl furan-2-carboxylate under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the 3-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom in the 3-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-chlorophenylaminomethyl derivatives.
Substitution: Various substituted phenylaminomethyl furan-2-carboxylates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another furan derivative with different substituents.
Methyl 5-(3-aminophenyl)furan-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
2-Amino-5,2’-dichlorobenzophenone: A benzophenone derivative with similar functional groups.
These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.
Biological Activity
Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is a synthetic compound derived from furan, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has a complex structure that incorporates a furan ring, an ethyl ester group, and a chlorophenyl amino substituent. Its molecular formula is C12H12ClN2O3.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting key signaling pathways involved in cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Pseudomonas aeruginosa | 500 |
These results indicate that the compound has significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance.
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) demonstrated that this compound induces cytotoxicity:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 62.37 |
HepG2 | 75.50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may serve as a lead compound for further anticancer drug development.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on the structural modifications of furan derivatives and their biological activities. This compound was synthesized and tested, showing promising results against resistant bacterial strains .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various furan derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition, providing insight into their potential therapeutic applications .
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 5-[(3-chloroanilino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-2-18-14(17)13-7-6-12(19-13)9-16-11-5-3-4-10(15)8-11/h3-8,16H,2,9H2,1H3 |
InChI Key |
MMBQAMFRJFMULV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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